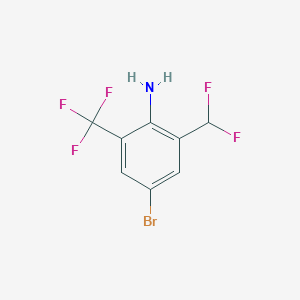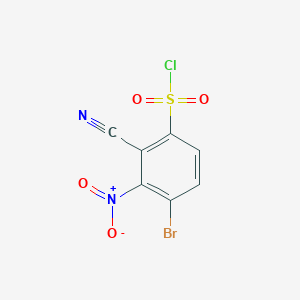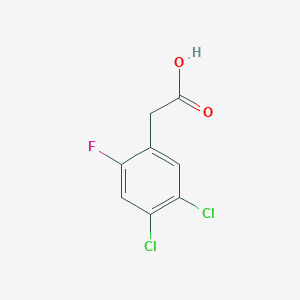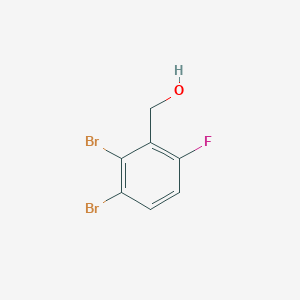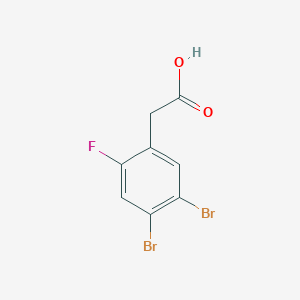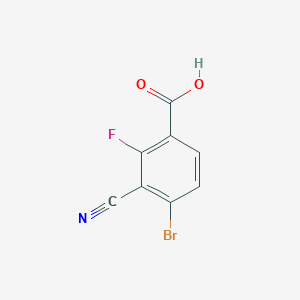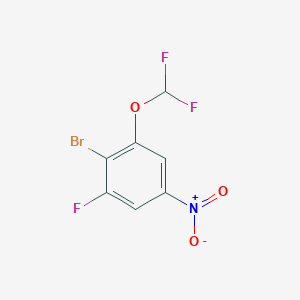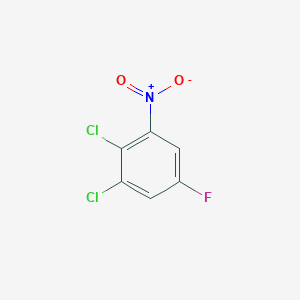
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Descripción general
Descripción
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline, also known as 4-Bromo-3-chloro-2-(TFMA), is an important organofluorine compound that is widely used in the fields of chemistry and biochemistry. It is a colorless, volatile liquid with a faint odor and a boiling point of 183-184 °C. 4-Bromo-3-chloro-2-(TFMA) has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Additionally, it is used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is not fully understood. However, it is believed that the trifluoromethoxy group attached to the aniline ring can act as an electron-withdrawing group, thus making the aniline ring more reactive and susceptible to nucleophilic attack. This increased reactivity is believed to be the basis of its use as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) are not fully understood. It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract if inhaled. Additionally, it can cause vomiting and diarrhea if ingested. It is also believed to be a potential carcinogen, although further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is its relatively low cost, making it an attractive reagent for laboratory experiments. Additionally, it is relatively easy to handle, as it is a colorless liquid with a low vapor pressure. However, it is highly toxic and can cause irritation to the skin and eyes, so it must be handled with care in the laboratory. Furthermore, it is volatile, so it must be stored in a sealed container.
Direcciones Futuras
The potential of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is still largely unexplored. Future research should focus on its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential carcinogenicity. Finally, further research should be done to investigate its potential toxicity and its safety in laboratory experiments.
Propiedades
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXBFRXLAWJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




